molecular formula C6HBr2F2NO2 B1530001 1,3-Dibromo-2,5-difluoro-4-nitrobenzene CAS No. 1803789-51-6

1,3-Dibromo-2,5-difluoro-4-nitrobenzene

Cat. No.: B1530001
CAS No.: 1803789-51-6
M. Wt: 316.88 g/mol
InChI Key: DITJMITVLBJYRN-UHFFFAOYSA-N
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Description

1,3-Dibromo-2,5-difluoro-4-nitrobenzene is an organic compound characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dibromo-2,5-difluoro-4-nitrobenzene can be synthesized through multiple synthetic routes. One common method involves the nitration of 1,3-dibromo-2,5-difluorobenzene using nitric acid and sulfuric acid under controlled conditions. Another approach is the bromination of 2,5-difluoro-4-nitrobenzene using bromine in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the use of specialized reactors and controlled environments to ensure safety and efficiency. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 1,3-Dibromo-2,5-difluoro-4-nitrobenzene undergoes various types of chemical reactions, including:

  • Oxidation: The nitro group can be further oxidized to produce nitroso derivatives.

  • Reduction: The nitro group can be reduced to form amines.

  • Substitution: The bromine atoms can be substituted with other groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Iron, hydrogen gas, or tin chloride.

  • Substitution: Aqueous sodium hydroxide, ammonia.

Major Products Formed:

  • Oxidation: Nitroso derivatives.

  • Reduction: Amines.

  • Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

1,3-Dibromo-2,5-difluoro-4-nitrobenzene has several scientific research applications:

  • Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be employed in the study of biological systems, particularly in understanding the effects of halogenated compounds on biological processes.

  • Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

1,3-Dibromo-2,5-difluoro-4-nitrobenzene is similar to other halogenated nitrobenzene derivatives, such as 1,3-dibromo-5-fluoro-2-nitrobenzene and 2,4-difluoronitrobenzene. its unique combination of bromine and fluorine atoms on the benzene ring sets it apart, providing distinct chemical and physical properties.

Comparison with Similar Compounds

  • 1,3-Dibromo-5-fluoro-2-nitrobenzene

  • 2,4-Difluoronitrobenzene

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Properties

IUPAC Name

1,3-dibromo-2,5-difluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HBr2F2NO2/c7-2-1-3(9)6(11(12)13)4(8)5(2)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DITJMITVLBJYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)Br)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HBr2F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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